

In-Depth Technical Guide to 1,2,4-Trimethoxybenzene

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Compound of Interest

Compound Name: 1,2,4-Trimethoxybenzene

Cat. No.: B152335

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **1,2,4-Trimethoxybenzene**, along with detailed experimental protocols for its synthesis and its role in the development of pharmacologically active compounds.

Core Physicochemical Properties

1,2,4-Trimethoxybenzene is an aromatic organic compound that serves as a versatile intermediate in various synthetic applications, including the pharmaceutical industry.^{[1][2]} Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Unit
Molecular Formula	C ₉ H ₁₂ O ₃	
Molecular Weight	168.19	g/mol
Boiling Point	247	°C (at 760 mmHg)
Density	1.126	g/mL (at 25 °C)
Refractive Index	1.533	(at 20 °C, n _D)
CAS Number	135-77-3	

Synthesis of 1,2,4-Trimethoxybenzene from Vanillin

A notable and efficient method for the preparation of **1,2,4-Trimethoxybenzene** involves a synthetic route starting from vanillin.^[3] This process is advantageous due to the ready availability and low cost of the starting material.

Experimental Protocol: Synthesis from Vanillin

This protocol outlines a two-step synthesis of **1,2,4-Trimethoxybenzene** from vanillin, achieving a good overall yield.^[3]

Step 1: Baeyer-Villiger Oxidation of Vanillin

- Reagents and Materials:
 - Vanillin
 - m-Chloroperoxybenzoic acid (m-CPBA)
 - Dichloromethane (CH_2Cl_2)
 - Saturated aqueous sodium bicarbonate (NaHCO_3) solution
 - Anhydrous magnesium sulfate (MgSO_4)
 - Round-bottom flask
 - Magnetic stirrer
 - Separatory funnel
 - Rotary evaporator
- Procedure:
 - Dissolve vanillin in dichloromethane in a round-bottom flask.
 - Cool the solution in an ice bath.

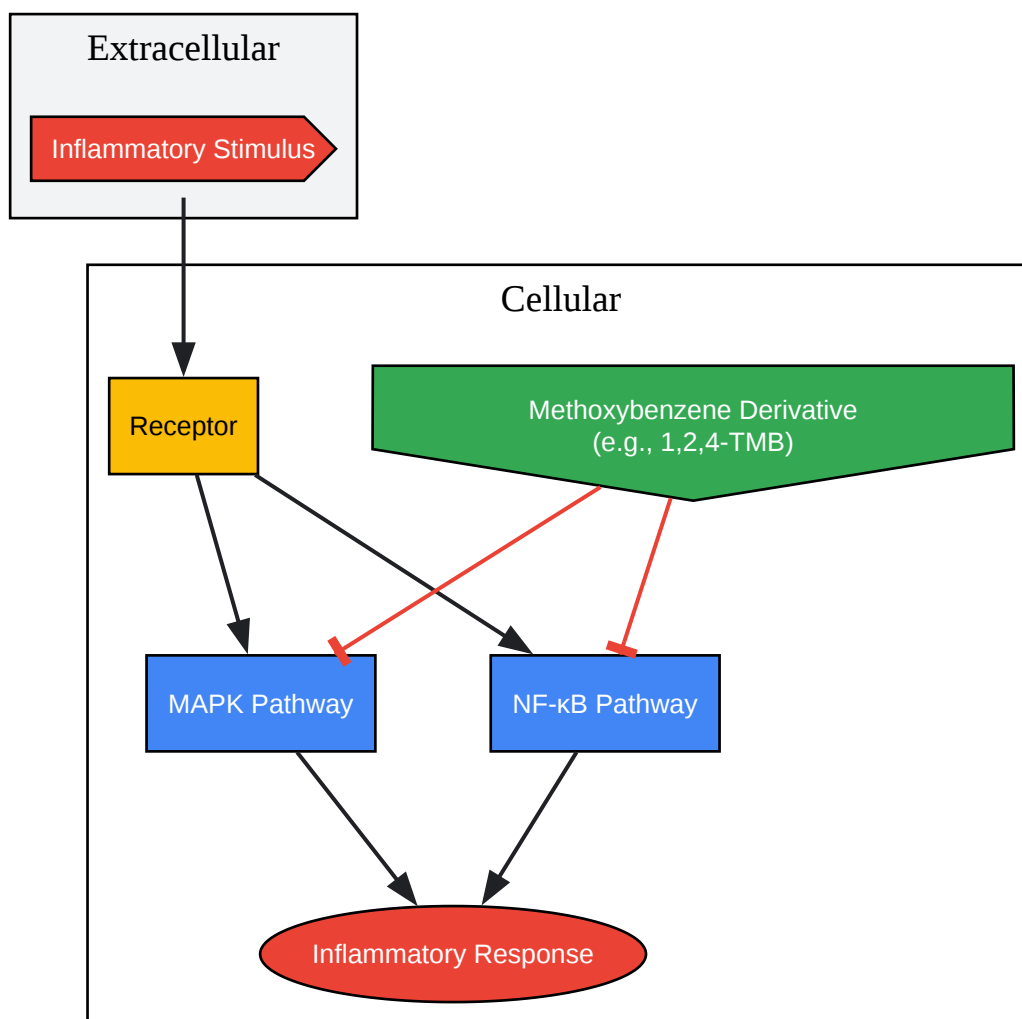
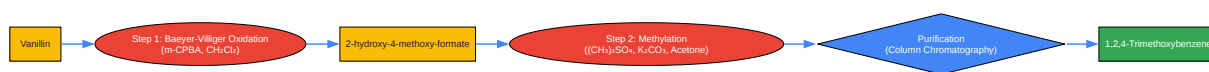
- Slowly add m-CPBA to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Quench the reaction by adding saturated NaHCO_3 solution.
- Separate the organic layer using a separatory funnel.
- Wash the organic layer with saturated NaHCO_3 solution and then with brine.
- Dry the organic layer over anhydrous MgSO_4 .
- Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the intermediate product, 2-hydroxy-4-methoxy-formate.

Step 2: Methylation to **1,2,4-Trimethoxybenzene**

- Reagents and Materials:
 - 2-hydroxy-4-methoxy-formate (from Step 1)
 - Dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$)
 - Potassium carbonate (K_2CO_3)
 - Acetone
 - Reflux condenser
- Procedure:
 - To a solution of the intermediate from Step 1 in acetone, add potassium carbonate and dimethyl sulfate.
 - Heat the mixture to reflux and maintain for 4 hours.
 - After cooling to room temperature, filter the solid and wash with acetone.
 - Concentrate the filtrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain **1,2,4-Trimethoxybenzene**.

Logical Workflow for Synthesis



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References

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